molecular formula C24H30ClNO6 B12120858 2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide

Cat. No.: B12120858
M. Wt: 463.9 g/mol
InChI Key: WRKKGRQAGANTNW-UHFFFAOYSA-N
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Description

This compound features a central acetamide backbone substituted with a 4-chloro-2-methylphenoxy group and two distinct amine-bound moieties: a tetrahydrofuran-2-ylmethyl group and a 3,4,5-trimethoxybenzyl group.

Properties

Molecular Formula

C24H30ClNO6

Molecular Weight

463.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H30ClNO6/c1-16-10-18(25)7-8-20(16)32-15-23(27)26(14-19-6-5-9-31-19)13-17-11-21(28-2)24(30-4)22(12-17)29-3/h7-8,10-12,19H,5-6,9,13-15H2,1-4H3

InChI Key

WRKKGRQAGANTNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2CCCO2)CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate halogenated acetic acid derivative to form the phenoxy intermediate.

    Introduction of the Tetrahydrofuran Group: The phenoxy intermediate is then reacted with a tetrahydrofuran derivative under suitable conditions to introduce the tetrahydrofuran group.

    Formation of the Trimethoxybenzyl Group: The final step involves the reaction of the intermediate with a trimethoxybenzylamine derivative to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the tetrahydrofuran ring.

    Reduction: Reduction reactions could target the carbonyl group of the acetamide moiety.

    Substitution: The chloro group on the phenoxy ring may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparisons

Phenoxy and Aromatic Substitutions
  • Target Compound: The 4-chloro-2-methylphenoxy group provides steric bulk and moderate electron-withdrawing effects.
  • Analog 1: 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (C₁₆H₁₃ClF₃NO₂; 343.73 g/mol) replaces the tetrahydrofuran and trimethoxybenzyl groups with a trifluoromethylphenyl group, enhancing lipophilicity and metabolic stability .
  • Analog 2: 2-(2-Methoxyphenoxy)-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide (C₂₀H₂₃NO₅; 357.4 g/mol) shares the tetrahydrofuran moiety but positions it as a methoxy substituent on a phenyl ring, altering steric and electronic profiles .
Amide-Bound Groups
  • Analog 4: 2-Chloro-N-(3-methylphenyl)acetamide (C₉H₁₀ClNO; 183.63 g/mol) demonstrates simpler substitution, with a single methylphenyl group, highlighting how increased complexity in the target compound may affect crystallinity and intermolecular interactions .

Physical and Structural Properties

Table 1: Key Physical Properties of Selected Analogs
Compound Molecular Formula Molar Mass (g/mol) Notable Substituents Key Features
Target Compound Not Provided Not Provided 4-Cl-2-Me-phenoxy, THF, 3,4,5-OMe-benzyl High steric bulk, mixed electronic effects
Analog 1 C₁₆H₁₃ClF₃NO₂ 343.73 3-CF₃-phenyl Enhanced lipophilicity
Analog 2 C₂₀H₂₃NO₅ 357.4 2-MeO-phenoxy, THF-methoxy-phenyl Polar methoxy groups
Analog 3 C₂₁H₂₃ClN₂O₃ 386.87 Allyl, 4-Cl-benzyl, 4-MeO-phenyl Potential for radical reactions
Analog 4 C₉H₁₀ClNO 183.63 3-Me-phenyl Simple structure, hydrogen bonding
Crystallographic and Hydrogen Bonding Patterns
  • Analog 4 () forms intermolecular N–H⋯O hydrogen bonds along the a-axis, a feature likely shared with the target compound due to the acetamide backbone .
  • Analog 5 () exhibits centrosymmetric head-to-tail interactions via C–H⋯O bonds, suggesting similar packing behaviors in chlorinated acetamides .

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